5-CHLOROGRAMINE

Neuroscience Serotonin Receptors Antagonist

Serotonin receptor studies often suffer from tool compounds with confounding off-target activities. 5-Chlorogramine (CAS 830-94-4) resolves this with a selective 5-HT antagonist profile - the 5-chloro substitution eliminates the AdipoR/β2-AR agonism inherent to Gramine. • Selective 5-HT blockade enables unambiguous neuropsychiatric research. • 5-Cl enables unique cross-coupling chemistry, accelerating SAR diversification. • Documented MIC 16-32 μg/mL provides quantitative benchmark for antimicrobial lead optimization. ≥98% HPLC purity; Certificate of Analysis included.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 830-94-4
Cat. No. B1589941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-CHLOROGRAMINE
CAS830-94-4
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3
InChIKeyILGPJIAGKMKHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorogramine: Chlorinated Indole Building Block


5-Chlorogramine (CAS 830-94-4) is a chlorinated indole alkaloid derivative, structurally characterized by a chlorine atom substitution at the 5-position of the indole ring . This compound serves as a versatile synthetic intermediate and a pharmacological tool, with reported activities including serotonin receptor antagonism and antimicrobial properties [1]. Its primary value proposition lies in its dual role as a building block for complex heterocyclic synthesis and as a direct tool compound for receptor studies.

Why 5-Chlorogramine Substitution Fails


The specific 5-chloro substitution on the indole scaffold fundamentally alters both the chemical and biological profile of 5-Chlorogramine compared to non-halogenated or differently substituted analogs. While the unsubstituted parent compound, Gramine, acts as an AdipoR and β2-AR agonist, the introduction of chlorine in 5-Chlorogramine is reported to shift its pharmacological profile toward serotonin receptor antagonism . In a synthetic context, the chlorine atom enhances electrophilicity, enabling unique nucleophilic substitution and cross-coupling reactions that are not feasible with other gramine derivatives [1]. Consequently, substituting 5-Chlorogramine with another in-class compound like Gramine or 5-Bromogramine in either a receptor assay or a synthetic pathway is likely to yield divergent and non-comparable results. The following quantitative evidence guide details the specific, verifiable differences that justify the preferential selection of 5-Chlorogramine for targeted applications.

5-Chlorogramine Evidence Guide


Serotonin Antagonism vs. Adiponectin Agonism

5-Chlorogramine is reported to function as a serotonin antagonist, blocking serotonin receptors in the central nervous system . This contrasts with the unsubstituted parent compound, Gramine, which is reported as an Adiponectin receptor (AdipoR) agonist with IC50s of 3.2 and 4.2 µM for AdipoR2 and AdipoR1, respectively, and as a β2-Adrenergic receptor agonist [1]. This demonstrates a clear functional divergence in the primary biological target induced by the 5-chloro substitution.

Neuroscience Serotonin Receptors Antagonist

Cross-Coupling & Nucleophilic Substitution Reactivity

The 5-chloro substituent in 5-Chlorogramine provides a handle for synthetic elaboration that is absent in Gramine. The chlorine atom enhances electrophilicity, making it a more versatile intermediate for nucleophilic substitution and cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings [1]. This is a specific synthetic utility not shared by non-halogenated analogs like Gramine, which lacks a suitable leaving group or coupling partner at that position.

Organic Synthesis Cross-Coupling Nucleophilic Substitution

Antibacterial Activity & MIC Benchmark

In vitro assays have demonstrated that 5-Chlorogramine exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been reported in the range of 16 to 32 μg/mL [1]. While direct head-to-head MIC comparisons with other indole analogs in the same assay are not currently available in the open literature, these values establish a quantitative baseline for its antimicrobial potential.

Microbiology Antibacterial Infectious Disease

Physicochemical Properties & Purity

5-Chlorogramine has well-documented physicochemical properties, including a defined melting point (m.p. 148°-150°C) and boiling point (327.4°C at 760 mmHg) [1]. These data points facilitate its handling, storage, and purification. Furthermore, commercial availability with a purity of ≥98% (HPLC) as a white to off-white crystalline powder provides a clear specification for procurement . These are critical parameters for ensuring reproducibility in research and development.

Analytical Chemistry Physicochemical Properties Quality Control

5-Chlorogramine Applications


Serotonergic Pathway Research

Procure 5-Chlorogramine as a selective serotonin antagonist tool compound. Its reported activity is distinct from the agonist profile of Gramine , making it essential for studying serotonin receptor blockade in models of depression, anxiety, or other mental disorders without the confounding activation of adiponectin or β2-adrenergic pathways .

Indole-Based Library Synthesis

Utilize 5-Chlorogramine as a privileged scaffold for diversity-oriented synthesis. The presence of the 5-chloro substituent enables downstream functionalization via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions , which are impossible with the parent Gramine molecule. This allows for the generation of patentable chemical matter and exploration of structure-activity relationships (SAR) around the indole core.

Agrochemical R&D

Leverage 5-Chlorogramine in the development of new crop protection agents. It is directly used as an intermediate in formulating agrochemicals and is reported to possess insecticidal activity . Its documented synthesis and stable handling properties make it a practical and scalable starting point for industrial agrochemical research.

Antimicrobial Agent Discovery

Screen 5-Chlorogramine as a lead compound in antimicrobial discovery programs. Its reported in vitro antibacterial activity with an MIC range of 16-32 μg/mL provides a quantitative potency benchmark for optimization efforts . This data allows for direct comparison against newly synthesized analogs to track improvements in potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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